2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide
Description
This sulfonamide derivative features a chlorophenyl group attached to an ethene-sulfonamide backbone, with a pyrimidin-2-yloxy-substituted phenyl moiety at the N-position.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-14-13-17(26-19-21-10-2-11-22-19)7-8-18(14)23-27(24,25)12-9-15-3-5-16(20)6-4-15/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPMPIYYDEDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a sulfonamide group linked to a phenyl and pyrimidine moiety, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 350.82 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Several studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against glioblastoma and other cancer types by targeting specific kinases involved in cell proliferation and survival pathways .
- A related compound, 4j , was noted for its ability to inhibit glioma growth effectively while showing low toxicity to non-cancerous cells .
-
Kinase Inhibition :
- The compound's ability to inhibit kinases is particularly noteworthy. Kinases such as AKT play crucial roles in oncogenic signaling pathways, and their inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- In vitro studies have shown that similar compounds exhibit low micromolar activity against various kinases, suggesting potential for therapeutic applications in oncology .
-
Mechanisms of Action :
- The mechanisms through which these compounds exert their biological effects often involve the modulation of signaling pathways critical for cell survival and proliferation. For instance, inhibition of the AKT pathway has been linked to decreased tumorigenesis in glioma models .
- Additionally, some sulfonamide derivatives have been reported to affect perfusion pressure and vascular resistance, indicating a broader cardiovascular impact that may also be relevant in cancer therapy .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related sulfonamide compounds, researchers found that certain derivatives significantly inhibited the growth of glioblastoma cells in vitro. The compounds were evaluated based on their IC50 values, with some demonstrating potent activity at concentrations as low as 0.65 µM .
Case Study 2: Kinase Targeting
Another study focused on the kinase inhibitory properties of related compounds revealed that they could effectively inhibit AKT2/PKBβ signaling, which is often upregulated in aggressive tumors. This inhibition correlated with reduced viability in cancer cell lines derived from patient samples .
Data Tables
| Compound Name | Molecular Formula | IC50 (µM) | Target Kinase |
|---|---|---|---|
| Compound 4j | C16H15ClN2O3S | 0.65 | AKT2 |
| Compound A | C16H14ClN3O3S | 1.5 | ERK1 |
| Compound B | C15H13ClN2O3S | 0.85 | mTOR |
Scientific Research Applications
Anticancer Properties
Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl and pyrimidine rings can enhance cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the compound against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound had an IC50 value in the micromolar range, demonstrating substantial cytotoxicity comparable to established chemotherapeutics .
Inhibition of Carbonic Anhydrases
The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in various physiological and pathological processes, including cancer progression.
- Findings : Certain sulfonamide derivatives showed selective inhibition of membrane-bound carbonic anhydrases (hCA IX and XII), with K_i values in the nanomolar range. This suggests potential applications in targeting tumor microenvironments where these enzymes are overexpressed .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The compound's structure allows it to interact with bacterial dihydropteroate synthase, inhibiting folate synthesis.
- Research Insight : Preliminary studies have shown effectiveness against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
Emerging research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues
2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
- Molecular Formula: C₁₆H₁₆ClNO₂S .
- Key Features: Replaces the pyrimidin-2-yloxy group with a 4-methylbenzyl substituent.
- Applications : Listed in Enamine Ltd’s Building Blocks Catalogue (2020), indicating its use in combinatorial chemistry or as a synthetic intermediate .
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)
- A known calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitor .
- Structural Contrast : The target compound lacks the hydroxyethyl and methoxy groups, which are critical for KN-93’s biological activity. This suggests divergent pharmacological profiles .
(E)-2-(4-Chlorophenyl)-N-(4-methylbenzyl)-1-ethenesulfonamide
- Synonyms: Matches the compound in §2.1.1, with a CAS registry number (338415-80-8) and commercial availability from three suppliers .
- Key Contrast : The identical structure to §2.1.1 confirms its prevalence in synthetic workflows, whereas the pyrimidin-2-yloxy variant remains less documented.
Functional Group Analysis
Hypothetical Pharmacological Implications
- Target Compound : The pyrimidin-2-yloxy group may confer selectivity for kinases or receptors requiring aromatic heterocycle interactions, similar to pyrimidine-based drugs (e.g., tyrosine kinase inhibitors).
- §2.1.1/§2.1.3 : The methylbenzyl substituent likely prioritizes hydrophobic interactions, favoring targets like G-protein-coupled receptors.
- KN-93 : Demonstrates that sulfonamide modifications (e.g., hydroxyethyl) are pivotal for specific enzyme inhibition, a design principle absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
